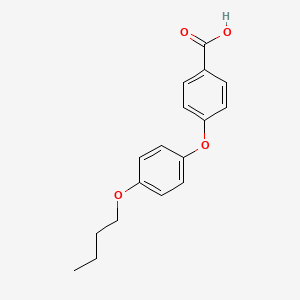
3-(Trifluoromethyl)quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Trifluoromethyl)quinoline-2-carboxylic acid” is a chemical compound with the molecular formula C11H6F3NO2 . It is a solid substance and is considered a vital scaffold for leads in drug discovery, playing a major role in the field of medicinal chemistry .
Synthesis Analysis
Starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives . 3-(Tri(di)-fluoromethyl)quinoxaline-2-carboxylic acids were obtained for the first time and used for the synthesis of 2-amino-3-(tri(di)-fluoromethyl)quinoxalines and 2-(2-aminothiazol-4-yl)-3-(trifluoromethyl)quinoxaline .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C11H6F3NO2/c12-11(13,14)9-7(10(16)17)5-6-3-1-2-4-8(6)15-9/h1-5H,(H,16,17) .Chemical Reactions Analysis
The synthesis of “this compound” involves several chemical reactions. For instance, starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained . These include amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 241.17 . The compound should be stored in a sealed container at room temperature .Scientific Research Applications
Antibacterial and Antimicrobial Applications
- Novel optically pure α-amino acid functionalized 7-trifluoromethyl substituted quinolone derivatives were synthesized, showing promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012).
- Synthesis of new 2-substituted 3-(tri(di)fluoromethyl)quinoxalines, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives, has been achieved. These compounds could serve as precursors for further development of antimicrobial agents (Didenko et al., 2015).
Organic Synthesis and Chemical Reactivity
- The direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines have been explored, offering a versatile approach to prepare a variety of trifluoromethyl-substituted quinolinecarboxylic acids with significant potential in synthetic organic chemistry (Schlosser & Marull, 2003).
- A study on the reactivity and anticancer assessment of 4-hydroxyquinoline derivatives highlighted the modification of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate to enhance its cytotoxic activity, suggesting a pathway for the development of new anticancer drugs (Regal, Shabana, & El‐Metwally, 2020).
Material Science and Photophysical Properties
- The structural characterization of a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid demonstrates the compound's potential in material science, particularly in the development of metal-organic frameworks or catalytic systems (Moriuchi et al., 2007).
- Excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores have been synthesized, revealing unique photophysical properties that could be exploited in the design of optical materials or sensors (Padalkar & Sekar, 2014).
Safety and Hazards
The safety information for “3-(Trifluoromethyl)quinoline-2-carboxylic acid” indicates that it is associated with some hazards. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
The future directions for “3-(Trifluoromethyl)quinoline-2-carboxylic acid” could involve further exploration of its potential applications in medicinal chemistry. Given its role as a vital scaffold for leads in drug discovery , there is significant interest in the synthesis of more complex biologically active compounds .
Properties
IUPAC Name |
3-(trifluoromethyl)quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-5-6-3-1-2-4-8(6)15-9(7)10(16)17/h1-5H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSCZIGOYYGAGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476007 |
Source


|
| Record name | 3-(Trifluoromethyl)quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588702-64-1 |
Source


|
| Record name | 3-(Trifluoromethyl)quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B1314785.png)
![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene](/img/structure/B1314786.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)
![Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol](/img/structure/B1314793.png)


